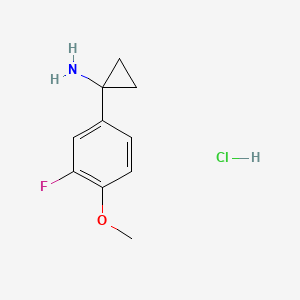
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a (2,2-dimethoxy-ethyl) group and a methyl group. Piperidine derivatives are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
The synthesis of (2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and (2,2-dimethoxy-ethyl) halides.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran).
Synthetic Route: The (2,2-dimethoxy-ethyl) group is introduced to the piperidine ring through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the (2,2-dimethoxy-ethyl) group can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield secondary amines.
Aplicaciones Científicas De Investigación
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals for treating neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or second messengers, leading to various physiological effects.
Comparación Con Compuestos Similares
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine can be compared with other piperidine derivatives:
Similar Compounds: Examples include this compound, this compound, and this compound.
Uniqueness: The presence of the (2,2-dimethoxy-ethyl) group imparts unique chemical and biological properties to the compound, distinguishing it from other piperidine derivatives.
Propiedades
Número CAS |
1292370-08-1 |
|---|---|
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.298 |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2O2/c1-12(8-10(13-2)14-3)9-4-6-11-7-5-9/h9-11H,4-8H2,1-3H3 |
Clave InChI |
PHPLVOJBXSTDSI-UHFFFAOYSA-N |
SMILES |
CN(CC(OC)OC)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine](/img/structure/B595732.png)



![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)
